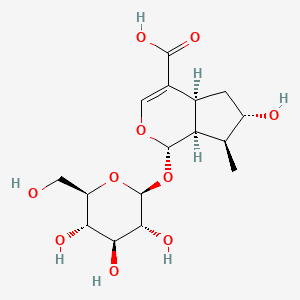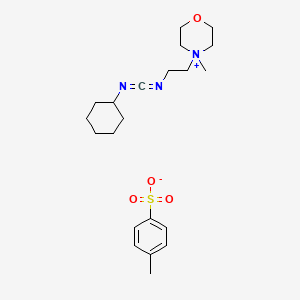
Cme-carbodiimide
概要
説明
Cme-carbodiimide, also known as this compound, is a useful research compound. Its molecular formula is C21H35N3O4S and its molecular weight is 425.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231596. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Protein Modification : Cme-carbodiimide has been used to modify carboxyl groups in proteins. For example, it was employed in the study of bovine serum albumin and bovine β-lactoglobulin A to understand the role of carboxyl groups in protein association (Armstrong & Mckenzie, 1967).
Amidation Optimization : It is used to optimize the amidation process, which is crucial in modifying proteins, nucleic acids, and small-molecule organic compounds with carboxylic acid groups. The study by Madison and Carnali (2013) focused on the reaction conditions for attaching an amine-containing dye to sodium carboxymethyl cellulose via carbodiimide (Madison & Carnali, 2013).
Radioactive Labeling in Nuclear Medicine : Carbodiimides, including this compound, have been used for radioactive labeling of proteins, such as in the study of factor VIII, without altering the protein's biological function. This application is particularly significant in nuclear medicine (Denardo et al., 1977).
Effect on Metabolic Enzymes : Research has shown that this compound affects certain metabolic enzymes. For instance, it was found to inhibit glucose-6-phosphatase activity in rat liver microsomes, indicating its impact on metabolic processes (Murataliev & Vulfson, 1986).
Pharmacological Applications : this compound has been used in the development of hydrogels for drug delivery, such as in the creation of pH-sensitive hydrogel membranes using carbodiimide chemistry (Zhang et al., 2005).
Material Science : Its application extends to material science, for instance, in the functionalization of magnetite nanoparticles for biomedical applications, where carbodiimide chemistry was used to prevent polymer desorption (Herrera et al., 2008).
Biosensor Development : In the development of biosensors, carbodiimide-mediated amine coupling reactions on self-assembled monolayers have been studied, showing its utility in the immobilization of biomolecules and biosensor fabrication (Liu et al., 2013).
Diagnostics : In the field of diagnostics, this compound has been used in modifying cellulose paper for sensitive and rapid immunoassays, such as for tuberculosis detection (Yang et al., 2018).
Safety and Hazards
将来の方向性
Carbodiimides have emerged as energy materials . The O2− oxide dianion has been replaced by the complex NCN2− dianion in these carbodiimides, and the outstanding properties of such materials are likely related to their metastability and their higher amount of covalency compared to related oxides . When used as anode materials in rechargeable Li- and Na-ion batteries, one finds a conversion reaction .
作用機序
Target of Action
Cme-carbodiimide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is primarily used in the field of biochemistry for peptide synthesis and protein cross-linking . The primary targets of this compound are carboxylic acids and primary amines present in proteins and peptides .
Mode of Action
This compound works by activating carboxyl groups for direct reaction with primary amines via amide bond formation . This reaction is often used to create peptide bonds between amino acids, enabling the synthesis of peptides and proteins. In addition, this compound can also be used to cross-link proteins by forming covalent bonds between carboxyl groups of one protein and amine groups of another .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific proteins or peptides it is used to modify. It is known that the compound can affect a wide range of physiological processes, including cell signaling, nutrient uptake, developmental regulation, and cell adhesion .
Result of Action
The result of this compound’s action is the formation of peptide bonds or the cross-linking of proteins. This can lead to changes in the structure and function of the modified proteins, potentially affecting a wide range of cellular processes .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the reaction efficiency can be affected by the pH of the solution, with optimal activity typically observed at pH 4.5-6.0 . Additionally, the presence of nucleophilic contaminants can lead to side reactions and reduce the efficiency of the desired reaction .
生化学分析
Biochemical Properties
Cme-carbodiimide plays a crucial role in biochemical reactions, particularly in the crosslinking of proteins and other biomolecules. It interacts with carboxyl groups on proteins and peptides, facilitating the formation of amide bonds with primary amines. This interaction is essential for the conjugation of proteins, peptides, and other biomolecules, enabling the study of their functions and interactions . This compound is often used in the presence of N-hydroxysuccinimide (NHS) to enhance the efficiency of the crosslinking reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying the extracellular matrix and altering cell adhesion properties. The crosslinking of collagen scaffolds with this compound affects cell invasion and nutrient supply by reducing pore size and percolation diameter . Additionally, this compound can impact cell signaling pathways and gene expression by modifying the extracellular environment and altering the availability of signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of covalent bonds between carboxyl groups and primary amines. This reaction involves the activation of carboxyl groups by this compound, followed by the nucleophilic attack of primary amines, resulting in the formation of stable amide bonds . This mechanism is widely used in bioconjugation and crosslinking applications, allowing for the precise modification of biomolecules and the study of their interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable at room temperature, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term studies have shown that the crosslinking effects of this compound can persist for extended periods, but the efficiency of the reaction may decrease over time . It is important to consider these temporal effects when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively crosslink biomolecules without causing significant toxicity or adverse effects . At high doses, this compound can induce toxic effects, including inflammation and tissue damage . It is crucial to carefully optimize the dosage of this compound in animal studies to achieve the desired effects while minimizing potential adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to protein and peptide modification. It interacts with enzymes and cofactors involved in the activation and conjugation of carboxyl groups and primary amines . The presence of this compound can influence metabolic flux and metabolite levels by altering the availability and reactivity of key biomolecules . Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its reactivity and the efficiency of crosslinking reactions, making it important to consider these factors in experimental design .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can impact its activity and function, affecting the efficiency of crosslinking reactions and the modification of biomolecules . Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical assays and experiments.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Cme-carbodiimide can be achieved through the reaction of Cme-amine with a carbodiimide reagent.", "Starting Materials": [ "Cme-amine", "Carbodiimide reagent" ], "Reaction": [ "Add Cme-amine to a reaction vessel", "Add carbodiimide reagent to the reaction vessel", "Stir the mixture at room temperature for several hours", "Filter the resulting product", "Wash the product with a suitable solvent", "Dry the product under vacuum" ] } | |
CAS番号 |
2491-17-0 |
分子式 |
C21H35N3O4S |
分子量 |
425.6 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;N'-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H28N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-16-14(15)13-5-3-2-4-6-13;1-6-2-4-7(5-3-6)11(8,9)10/h13H,2-12H2,1H3,(H2,15,16);2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChIキー |
GWYOLUOGOHTLCQ-UHFFFAOYSA-M |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C(C2CCCCC2)N |
| 2491-17-0 | |
ピクトグラム |
Irritant |
同義語 |
4-(2-((Cyclohexylimidocarbonyl)amino)ethyl)-4-methylmorpholinium Carbodiimide, CME CME Carbodiimide CME-Carbodiimide CMEC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CME-carbodiimide interact with DNA and RNA, and what are the downstream effects?
A1: this compound selectively modifies guanine (G) and thymine (T) bases in nucleic acids. This modification occurs primarily in single-stranded regions or regions with destabilized secondary structures. [, , ] For instance, researchers utilized this compound to probe the structure of rat liver 5S RNA [] and tRNA(val)(1). [] By analyzing the extent and location of modification, they could infer information about the accessibility and conformation of these molecules. In another study, a protein factor isolated from regenerating rat liver was shown to destabilize DNA, making it more susceptible to modification by this compound. [] This suggested a potential role for this protein in DNA replication by promoting strand separation.
Q2: What is the significance of using this compound to study DNA destabilization?
A2: this compound's selective reactivity towards single-stranded or destabilized DNA makes it a valuable tool for studying processes like DNA replication and transcription. [] By measuring the extent of this compound modification, researchers can quantify the degree of DNA denaturation induced by specific proteins or environmental factors. This information helps elucidate the mechanisms underlying DNA unwinding and strand separation during essential cellular processes.
Q3: What can you tell us about the structural characteristics of this compound, such as its molecular formula and weight?
A3: While the provided abstracts lack specific details on the molecular formula and weight of this compound, its chemical structure, 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate, allows for calculation of these parameters. A comprehensive resource like PubChem or ChemSpider would provide accurate information on the molecular formula, weight, and other structural properties of this compound.
Q4: Are there any insights into the analytical methods employed to study this compound's interaction with nucleic acids?
A4: The research highlights the use of radiolabeled [14C]this compound to quantify the extent of nucleic acid modification. [, ] After reacting this compound with the nucleic acid sample, researchers likely employed techniques like gel electrophoresis or chromatography to separate modified from unmodified molecules. The amount of radioactivity associated with each fraction would then be measured to determine the degree of modification. This approach allows for sensitive and quantitative analysis of this compound's interaction with DNA and RNA.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


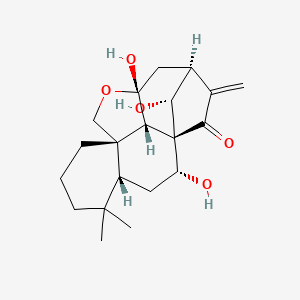
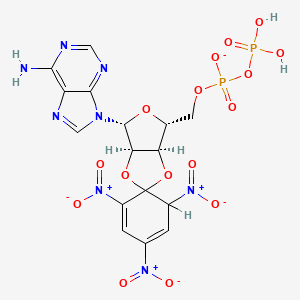
![6-methyl-3-[[[1-(phenylmethyl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1199903.png)
![5-Fluoro-1-[1-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-piperidinyl]benzotriazole](/img/structure/B1199906.png)
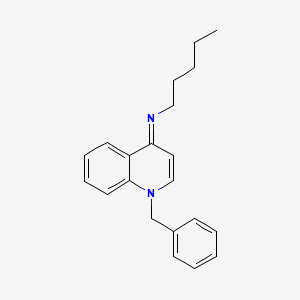
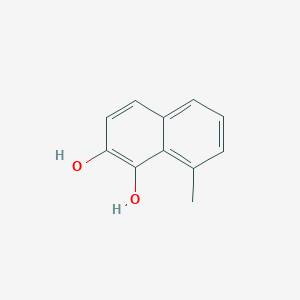
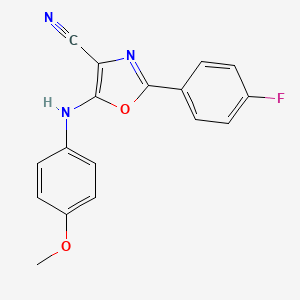
![2-(4-Fluorophenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1199913.png)

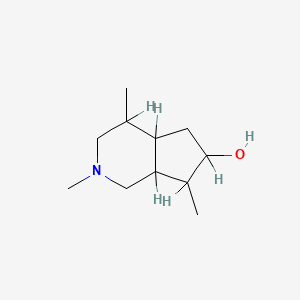
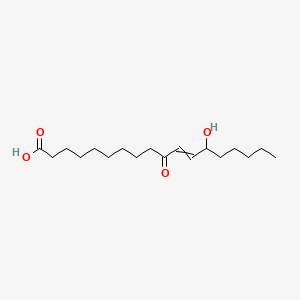
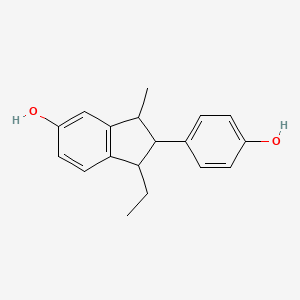
![4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol](/img/structure/B1199922.png)
